![molecular formula C11H12N4O2 B1449768 6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one CAS No. 1211483-88-3](/img/structure/B1449768.png)
6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one
Overview
Description
The compound “6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one” is a pyrimidine derivative . It has a linear formula of C11H11N3O2 and a molecular weight of 217.229 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a bicyclic compound with two nitrogen atoms in each ring . The compound also contains a methoxyphenyl group and an amino group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.229 and a linear formula of C11H11N3O2 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Structural and Chemical Properties
The study of crystal structures of pyrimidine derivatives, including compounds with structural similarities to "6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one", reveals insights into their electronic structures and potential for forming hydrogen-bonded sheets and rings. This structural information is crucial for understanding the compound's reactivity and potential applications in material science and pharmaceuticals. For instance, the isostructural nature of certain pyrimidine derivatives highlights the versatility and potential for customization in pharmaceutical design and material science applications (Trilleras et al., 2009).
Synthesis and Reactivity
The synthesis of novel pyrimidine derivatives, including methods to create various pharmacologically active compounds, provides a foundation for the development of new materials and drugs. These synthetic pathways offer insights into the versatility of pyrimidine cores for creating compounds with potential applications in medicine and material science (Jadhav et al., 2022). The chemical reactivity and biological evaluation of related compounds further illustrate the potential for developing new therapeutic agents based on pyrimidine chemistry (Farouk et al., 2021).
Potential Applications
The exploration of pyrimidine derivatives for their antifungal effects against significant types of fungi presents a practical application in agriculture and pharmaceuticals. Such studies suggest the potential of these compounds to be developed into useful antifungal agents, showcasing the broader applicability of pyrimidine chemistry beyond traditional pharmaceuticals (Jafar et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 6-Amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one are organisms causing sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .
Mode of Action
The compound interacts with these targets, exhibiting antitrypanosomal and antiplasmodial activities
Biochemical Pathways
Given its antitrypanosomal and antiplasmodial activities, it can be inferred that the compound interferes with the life cycle of the target organisms, disrupting their growth and proliferation .
Result of Action
The action of this compound results in the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a reduction in the severity of the diseases caused by these organisms.
properties
IUPAC Name |
4-amino-2-(2-methoxyanilino)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-5-3-2-4-7(8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVFCTWMNBVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.